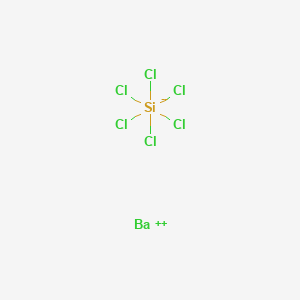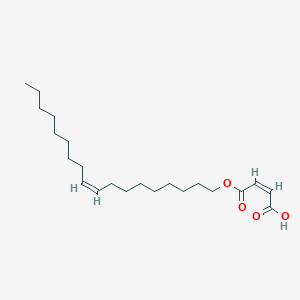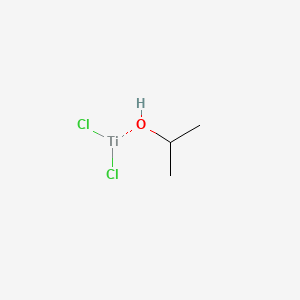
Dichloro(propan-2-olato)titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(propan-2-olato)titanium: is an organometallic compound with the molecular formula C3H8Cl2OTi . It is a titanium complex where the titanium atom is coordinated with two chlorine atoms and one propan-2-olato ligand. This compound is known for its applications in various fields, including catalysis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloro(propan-2-olato)titanium can be synthesized through the reaction of titanium tetrachloride with isopropanol. The reaction typically occurs under an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows:
TiCl4+C3H8O→TiCl2(OCH(CH3)2)+2HCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of high-purity reagents and solvents is crucial in industrial settings to avoid contamination .
Chemical Reactions Analysis
Types of Reactions: Dichloro(propan-2-olato)titanium undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other ligands, such as alkoxides or amines.
Oxidation-Reduction Reactions: The titanium center can undergo oxidation or reduction, altering its oxidation state and reactivity.
Coordination Reactions: The compound can form coordination complexes with other ligands, enhancing its catalytic properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alcohols, amines, and phosphines. These reactions typically occur under mild conditions.
Oxidation-Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used to oxidize or reduce the titanium center.
Coordination Reactions: Ligands such as bipyridine or phenanthroline are used to form stable coordination complexes.
Major Products Formed:
Substitution Reactions: Products include substituted titanium complexes with different ligands.
Oxidation-Reduction Reactions: Products include titanium complexes with altered oxidation states.
Coordination Reactions: Products include coordination complexes with enhanced catalytic properties.
Scientific Research Applications
Chemistry: Dichloro(propan-2-olato)titanium is widely used as a catalyst in organic synthesis. It facilitates various reactions, including polymerization, oxidation, and reduction. Its ability to form stable complexes with different ligands makes it a versatile catalyst in chemical research .
Biology: In biological research, this compound is used to study the interactions between metal complexes and biological molecules. It helps in understanding the role of metal ions in biological systems and their potential therapeutic applications .
Medicine: The compound is investigated for its potential use in medicinal chemistry. Its ability to form stable complexes with biological molecules makes it a candidate for drug development and delivery systems .
Industry: In the industrial sector, this compound is used in the production of advanced materials. It is employed in the synthesis of titanium dioxide nanoparticles, which have applications in photocatalysis, solar cells, and coatings .
Mechanism of Action
Mechanism of Action: Dichloro(propan-2-olato)titanium exerts its effects through coordination with various ligands. The titanium center acts as a Lewis acid, facilitating the activation of substrates and promoting catalytic reactions. The propan-2-olato ligand stabilizes the titanium center, enhancing its reactivity and selectivity .
Molecular Targets and Pathways: The compound targets various substrates, including organic molecules and biological macromolecules. It interacts with functional groups such as hydroxyl, amino, and carbonyl groups, promoting catalytic transformations. The pathways involved include coordination, substitution, and redox reactions .
Comparison with Similar Compounds
Dichloro(diisopropoxy)titanium: Similar in structure but with two isopropoxy ligands instead of one propan-2-olato ligand.
Titanium tetrachloride: A precursor to dichloro(propan-2-olato)titanium, used in various industrial applications.
Titanium isopropoxide: Another titanium complex with different ligands, used in catalysis and materials science.
Uniqueness: this compound is unique due to its specific ligand environment, which imparts distinct reactivity and selectivity. The presence of the propan-2-olato ligand enhances its stability and catalytic properties, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
97259-77-3 |
|---|---|
Molecular Formula |
C3H8Cl2OTi |
Molecular Weight |
178.87 g/mol |
IUPAC Name |
dichlorotitanium;propan-2-ol |
InChI |
InChI=1S/C3H8O.2ClH.Ti/c1-3(2)4;;;/h3-4H,1-2H3;2*1H;/q;;;+2/p-2 |
InChI Key |
DCNRGICHJOLPHC-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)O.Cl[Ti]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


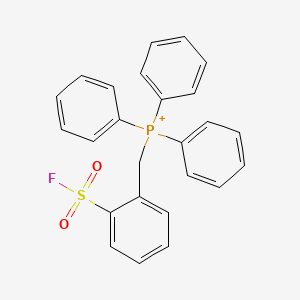
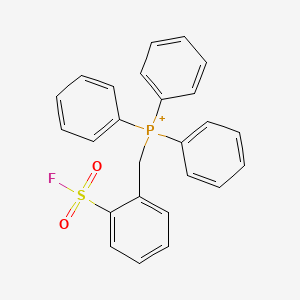
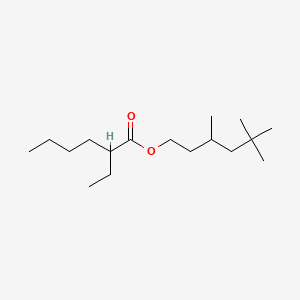
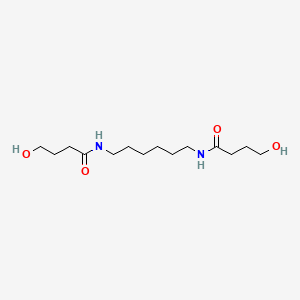
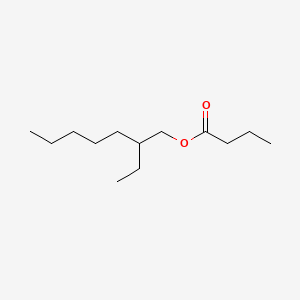
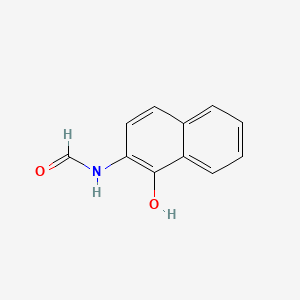

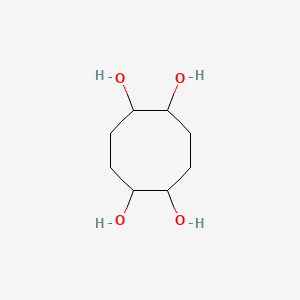
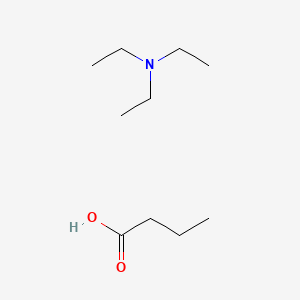
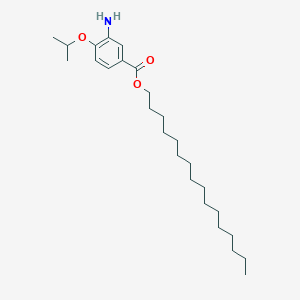
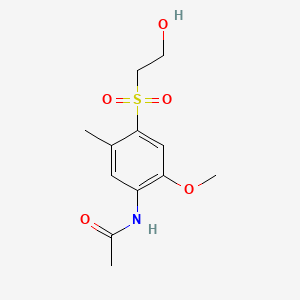
![1-(Butylamino)-4-[(2-ethylhexyl)amino]anthraquinone](/img/structure/B12664704.png)
